3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid
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Overview
Description
3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid is a specialty compound used primarily in proteomics research. It has the molecular formula C14H22N2O3 and is known for its unique adamantyl group, which imparts specific properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to minimize impurities and maximize yield, ensuring the compound meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The adamantyl group can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .
Scientific Research Applications
3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid exerts its effects involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s stability and binding affinity, allowing it to interact effectively with proteins and enzymes. This interaction can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Shares the adamantyl group but lacks the propanoic acid moiety.
3-Aminopropanoic acid: Contains the propanoic acid group but lacks the adamantyl group.
N-(1-Adamantyl)glycine: Similar structure but with a glycine moiety instead of propanoic acid.
Uniqueness
3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid is unique due to its combination of the adamantyl group and propanoic acid moiety. This combination imparts specific properties, such as enhanced stability and binding affinity, making it particularly useful in proteomics research and other scientific applications .
Properties
IUPAC Name |
3-(1-adamantylcarbamoylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c17-12(18)1-2-15-13(19)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,1-8H2,(H,17,18)(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORLHZOSLJVILS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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